Ivabradine hydrobromide

Cardiac Imaging Heart Rate Control Computed Tomography Coronary Angiography

Ivabradine hydrobromide (CAS 1190604-70-6) is the pure S-enantiomer HBr salt that selectively inhibits the cardiac pacemaker I(f) current without affecting contractility or blood pressure. Unlike beta-blockers or calcium channel blockers, it achieves pure negative chronotropy, making it the agent of choice for cardiac CT imaging (target HR <65 bpm; OR 5.02 vs. beta-blockers) and HFrEF research where hypotension is a concern. This compound is ideal for enantioselective method development and studies isolating heart rate from hemodynamic variables.

Molecular Formula C27H37BrN2O5
Molecular Weight 549.5 g/mol
CAS No. 1190604-70-6
Cat. No. B15192190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradine hydrobromide
CAS1190604-70-6
Molecular FormulaC27H37BrN2O5
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br
InChIInChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
InChIKeyZVSIMBFKBQCPEX-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivabradine Hydrobromide (CAS 1190604-70-6) Procurement Guide for Pharmaceutical R&D and Cardiovascular Research


Ivabradine hydrobromide (CAS 1190604-70-6) is a specific heart rate-lowering agent that acts as a selective inhibitor of the cardiac pacemaker I(f) ('funny') current [1]. It is the hydrobromide salt form of the S-enantiomer of ivabradine, a compound that exerts a pure negative chronotropic effect without affecting myocardial contractility, blood pressure, or intracardiac conduction [2]. The compound's mechanism centers on use-dependent block of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly HCN4, which are predominantly expressed in the sinoatrial node [3].

Why Ivabradine Hydrobromide Cannot Be Simply Substituted with Other Heart Rate-Lowering Agents


Substituting ivabradine hydrobromide with other heart rate-lowering agents such as beta-blockers (e.g., atenolol, metoprolol) or calcium channel blockers (e.g., verapamil, amlodipine) without rigorous evaluation is scientifically unsound due to fundamentally distinct mechanisms of action, divergent pharmacodynamic profiles, and non-overlapping safety considerations [1]. Unlike beta-blockers which reduce heart rate via adrenergic blockade with concomitant negative inotropy and blood pressure reduction, ivabradine selectively inhibits the I(f) current in the sinoatrial node, achieving pure heart rate reduction without affecting contractility or hemodynamics [2]. Furthermore, ivabradine is commercialized as a pure S-enantiomer with no in vivo racemization, while alternatives like carvedilol are racemic mixtures with enantiomer-specific pharmacological activities [3]. These intrinsic differences preclude simple substitution and necessitate compound-specific procurement for accurate preclinical and clinical investigations.

Quantitative Differentiation of Ivabradine Hydrobromide Against Key Comparators: An Evidence-Based Selection Guide


Superior Target Heart Rate Achievement vs. Beta-Blockers in CTCA Pretreatment

Ivabradine demonstrates significantly greater efficacy than beta-blockers in achieving the target heart rate (<65 bpm) during computed tomography coronary angiography (CTCA). A meta-analysis of 8 randomized controlled trials involving 1,324 patients reported that ivabradine pretreatment was associated with a 5-fold higher odds of achieving target heart rate compared to beta-blockers (OR 5.02; 95% CI 3.16-7.98, p < 0.00001) [1].

Cardiac Imaging Heart Rate Control Computed Tomography Coronary Angiography

Mean Heart Rate Reduction Superiority vs. Beta-Blockers in CTCA

In the same meta-analysis, ivabradine produced a statistically significant greater mean reduction in heart rate during CTCA compared to beta-blockers. The mean difference (MD) in heart rate reduction was -4.39 bpm (95% CI -4.80 to -3.99, p < 0.00001) favoring ivabradine [1]. Additionally, the mean percentage reduction in heart rate was significantly higher in the ivabradine group (MD 7.18%; 95% CI 5.64-8.72, p < 0.00001) [1].

Heart Rate Reduction Cardiac Imaging Pharmacodynamics

Significant Heart Rate Reduction vs. Amlodipine in Stable Angina

In a 3-month randomized, double-blind, multicenter trial comparing ivabradine (5 mg BID, titrated to 7.5/10 mg BID) to amlodipine (10 mg QD) in 1,195 patients with stable effort angina, ivabradine significantly reduced heart rate at rest by 11-13 beats/min and at peak exercise by 12-15 beats/min, whereas amlodipine showed no significant heart rate reduction [1]. The rate-pressure product (a surrogate for myocardial oxygen consumption) decreased significantly more with ivabradine than amlodipine (p < 0.001, at rest and at peak of exercise) [1].

Stable Angina Heart Rate Reduction Rate-Pressure Product

Preservation of Myocardial Contractility and Blood Pressure vs. Beta-Blockers and Calcium Channel Blockers

Ivabradine achieves heart rate reduction without affecting myocardial contractility or blood pressure, in contrast to beta-blockers (which cause negative inotropy and lower blood pressure) and non-dihydropyridine calcium channel blockers like verapamil (which depress contractility and conduction) [1]. In clinical studies, ivabradine at usual recommended doses (5-7.5 mg BID) reduces heart rate by approximately 10 bpm at rest and during exercise without significant changes in systolic or diastolic blood pressure [2]. The meta-analysis by Qiu et al. confirmed that ivabradine had no significant effect on either systolic BP (MD 11.41; 95% CI 6.43-16.40) or diastolic BP (MD 1.79; 95% CI -0.00 to 3.58) compared to beta-blockers [3].

Hemodynamics Negative Inotropy Blood Pressure

Pure S-Enantiomer with High Enantiomeric Purity vs. Racemic Beta-Blockers

Ivabradine is commercialized as a pure S-enantiomer with no in vivo bioconversion to the R-enantiomer [1]. A validated enantioselective electrokinetic chromatography method achieved baseline separation of ivabradine enantiomers with a resolution of 2.7 in 6 minutes, enabling detection of the R-enantiomer impurity down to 0.1% [2]. The method showed good recovery (98% for S-ivabradine, 103% for R-ivabradine) and precision (RSD < 5-7%) [2]. In contrast, beta-blockers like carvedilol are administered as racemic mixtures where enantiomers exhibit distinct pharmacological activities [3].

Chiral Purity Enantiomer Analytical Quality Control

Defined Crystalline Form with Characteristic XRPD Pattern for Identity Confirmation

Ivabradine hydrobromide can be prepared in a defined crystalline state characterized by a specific X-ray powder diffraction (XRPD) pattern with distinct peaks at approximately 13.2, 15.8, 16.8, 18.5, 19.8, 21.1, 22.0, 23.2, 24.5 ± 0.2 degrees two-theta [1]. This crystalline form offers advantages in terms of stability, handling, and formulation compared to the amorphous form or other salt forms like the hydrochloride [2]. The hydrobromide salt was specifically developed to provide improved pharmaceutical properties relative to the hydrochloride salt, as documented in the original patent literature [3].

Solid-State Characterization Polymorph XRPD

Optimal Research and Industrial Application Scenarios for Ivabradine Hydrobromide


Cardiac Imaging Research Requiring Precise Heart Rate Control

Ivabradine hydrobromide is the preferred agent for studies involving computed tomography coronary angiography (CTCA) or other cardiac imaging modalities where achieving and maintaining a target heart rate (<65 bpm) is critical for diagnostic accuracy. As demonstrated by the meta-analysis of 8 RCTs, ivabradine provides superior target heart rate achievement (OR 5.02 vs. beta-blockers) and greater mean heart rate reduction (MD -4.39 bpm) without affecting blood pressure [1]. This enables more consistent scan conditions and reduces motion artifacts.

Preclinical and Clinical Studies in Heart Failure with Reduced Ejection Fraction (HFrEF)

Ivabradine hydrobromide is uniquely suited for studies in HFrEF populations where beta-blockers may be contraindicated due to hypotension or negative inotropy. The SHIFT trial established that ivabradine reduces the composite endpoint of cardiovascular death or heart failure hospitalization in patients with HR ≥70 bpm on guideline-directed therapy [2]. Ivabradine's hemodynamic neutrality—preserving contractility and blood pressure—makes it the agent of choice for research in this vulnerable population [3].

Enantioselective Analytical Method Development and Chiral Quality Control

Ivabradine hydrobromide serves as an ideal model compound for developing and validating enantioselective analytical methods due to its well-characterized chiral properties. The validated EKC method with sulfated-γ-CD achieves baseline resolution (Rs = 2.7) and can detect the R-enantiomer impurity down to 0.1%, meeting ICH guidelines for chiral purity assessment [4]. This provides a robust platform for quality control laboratories and contract research organizations involved in chiral separation method development.

Pharmacodynamic Studies Investigating Pure Heart Rate Reduction Without Hemodynamic Confounding

For basic and translational research aimed at isolating the effects of heart rate reduction from other hemodynamic variables, ivabradine hydrobromide is the only commercially available agent that achieves pure negative chronotropy without confounding effects on contractility, conduction, or blood pressure [5]. At recommended doses (5-7.5 mg BID), it reduces heart rate by approximately 10 bpm at rest and during exercise, providing a clean pharmacological tool for dissecting heart rate-dependent mechanisms in cardiovascular physiology and pathology [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivabradine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.